![molecular formula C10H18N4O3 B8037244 (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine](/img/structure/B8037244.png)
(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Reduction: Formation of (3-ethoxypropyl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Indole derivatives: These compounds share similar biological activities and are used in medicinal chemistry.
Uniqueness
(3-ethoxypropyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxypropyl and nitro substituents provide opportunities for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-ethoxy-N-[(2-methyl-5-nitropyrazol-3-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-17-6-4-5-11-8-9-7-10(14(15)16)12-13(9)2/h7,11H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDXLBHDXMJEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC(=NN1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.